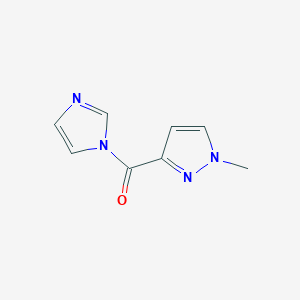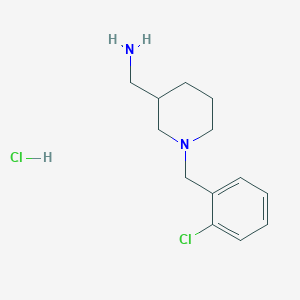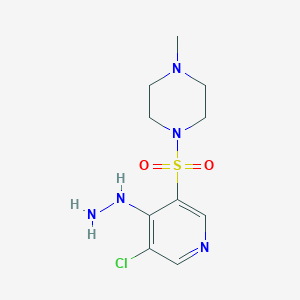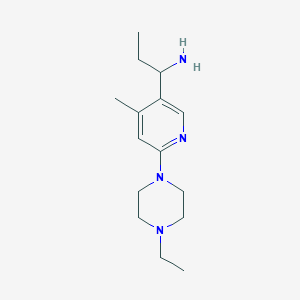
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that contains both imidazole and pyrazole rings. These rings are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves the reaction of imidazole and pyrazole derivatives under specific conditions. One common method involves the use of acylation reagents to introduce the methanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
Pyrazole: Another five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Benzimidazole: A fused ring system containing both benzene and imidazole rings, with applications in drug development.
Uniqueness
(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is unique due to its combination of imidazole and pyrazole rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
imidazol-1-yl-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C8H8N4O/c1-11-4-2-7(10-11)8(13)12-5-3-9-6-12/h2-6H,1H3 |
InChIキー |
WTVKVPALKUKXNM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)



![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)





